molecular formula C18H24BrNO4 B8151461 tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8151461
M. Wt: 398.3 g/mol
InChI Key: JMZUCLOZGIUYNY-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a bromine atom, and a formyl group attached to a phenoxy moiety.

Properties

IUPAC Name

tert-butyl 4-[(5-bromo-2-formylphenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(22)20-8-6-13(7-9-20)12-23-16-10-15(19)5-4-14(16)11-21/h4-5,10-11,13H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZUCLOZGIUYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the bromination of a precursor compound followed by formylation to introduce the formyl group. The reaction conditions often involve the use of reagents such as bromine and formylating agents under controlled temperatures and pH levels .

Chemical Reactions Analysis

tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and formyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds such as:

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